molecular formula C14H14BrNO3 B2731210 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795472-66-0

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2731210
CAS No.: 1795472-66-0
M. Wt: 324.174
InChI Key: DTAVOWGRJJWHRQ-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound that features a bromine atom, a furan ring, and a methoxyethyl group attached to a benzamide core

Scientific Research Applications

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of appropriate precursors, often involving the use of furan-2-carboxaldehyde.

    Methoxyethyl Group Addition: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using methoxyethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2-(furan-2-yl)-2-methoxyethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and furan ring may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide
  • 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide

Uniqueness

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of solubility, stability, and specificity compared to similar compounds.

Properties

IUPAC Name

3-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAVOWGRJJWHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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